

Chemical structure and properties of Lambast

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Compound of Interest

Compound Name: Lambast

Cat. No.: B1674339

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In-Depth Technical Guide to Lambast (MPMT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of **Lambast**, a herbicide belonging to the s-triazine class of chemicals. Also known by its chemical name N2,N4-bis(3-methoxypropyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, and identifiers CP-17029 and MPMT, **Lambast** functions as a selective herbicide. This guide details its chemical structure, physicochemical and toxicological properties, mechanism of action, and relevant experimental protocols. The information presented is intended to support research and development activities in the fields of agricultural science and environmental management.

Chemical Structure and Identification

Lambast is a synthetic organic compound characterized by a triazine ring substituted with two methoxypropylamino groups and a methylthio group.

Chemical Name: N2,N4-bis(3-methoxypropyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine

CAS Number: 845-52-3

Synonyms: MPMT, CP-17029

Molecular Formula: C12H23N5O2S

SMILES: COCCCNc1nc(SC)nc(NCCCOc)n1

Physicochemical and Toxicological Properties

A summary of the known quantitative properties of **Lambast** is presented in Table 1. The data has been compiled from various chemical databases and safety data sheets.

Property	Value	Reference
Molecular Weight	301.41 g/mol	[1]
Oral LD50 (Rat)	1400 mg/kg	[2]

Further detailed physicochemical data such as melting point, boiling point, water solubility, and vapor pressure are not readily available in the public domain.

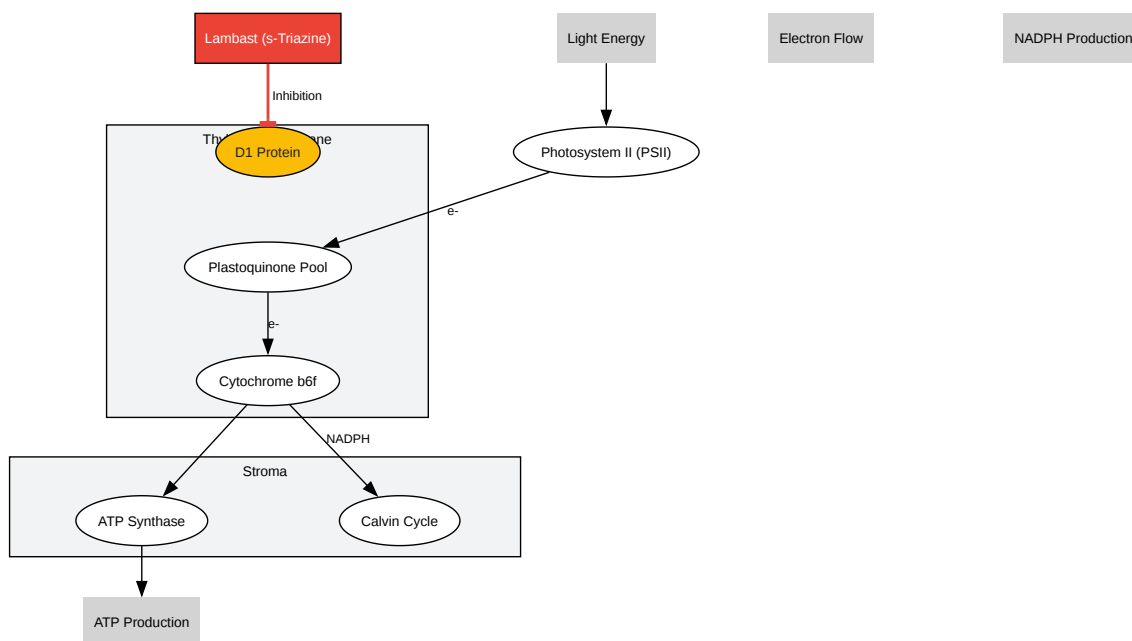
Mechanism of Action

Lambast is a member of the s-triazine family of herbicides. The primary mechanism of action for this class of compounds is the inhibition of photosynthesis in susceptible plant species.

s-Triazine herbicides disrupt the photosynthetic electron transport chain by binding to the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding blocks the flow of electrons, which in turn halts the production of ATP and NADPH, the energy currency of the cell. The inhibition of photosynthesis ultimately leads to the death of the plant.

Signaling Pathway

The following diagram illustrates the general signaling pathway of s-triazine herbicides, including **Lambast**, in inhibiting photosystem II.



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Caption: Inhibition of Photosystem II by **Lambast**.

Experimental Protocols

Detailed experimental protocols specific to **Lambast** are not widely published. However, standardized methods for assessing the phytotoxicity and mechanism of action of herbicides are applicable.

Phytotoxicity Assessment

A general protocol for assessing the phytotoxicity of a herbicide is outlined below. This can be adapted to test **Lambast** on various plant species, including wheat and sorghum.

Objective: To determine the phytotoxic effects of **Lambast** on target and non-target plant species.

Materials:

- **Lambast** of known purity

- Seeds of test plants (e.g., wheat, sorghum, cucumber)
- Potting soil or other suitable growth medium
- Pots or trays for planting
- Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
- Spraying equipment for herbicide application
- Calipers and rulers for measurements
- Balance for weighing biomass

Procedure:

- **Planting:** Sow seeds of the test species in pots filled with the growth medium.
- **Growth:** Allow the plants to grow to a specific stage (e.g., two-leaf stage) under controlled conditions.
- **Herbicide Application:** Prepare a range of concentrations of **Lambast**. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group that is sprayed with a blank solvent.
- **Observation:** Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformation.
- **Data Collection:** At a predetermined time after treatment (e.g., 14 days), measure various growth parameters, including plant height, leaf area, and fresh/dry biomass.
- **Analysis:** Analyze the data to determine the dose-response relationship and calculate endpoints such as the EC50 (the concentration that causes a 50% reduction in a measured parameter).

Photosystem II Inhibition Assay

This protocol provides a method to confirm the inhibitory effect of **Lambast** on photosystem II.

Objective: To measure the inhibition of photosystem II activity by **Lambast**.

Materials:

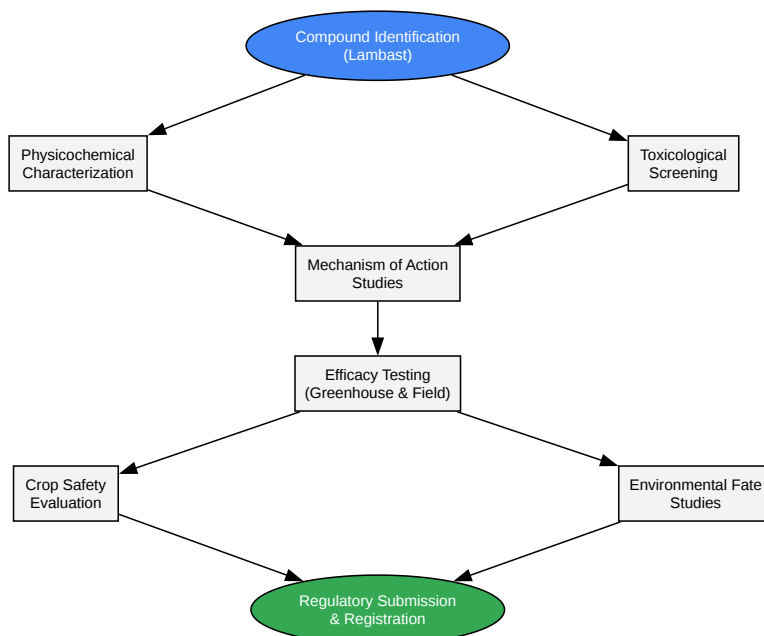
- Isolated chloroplasts or thylakoid membranes from a susceptible plant species
- **Lambast** of known purity
- A suitable buffer solution
- A chlorophyll fluorometer
- A light source

Procedure:

- Preparation of Chloroplasts/Thylakoids: Isolate chloroplasts or thylakoid membranes from the leaves of a susceptible plant.
- Incubation: Incubate the isolated chloroplasts/thylakoids with various concentrations of **Lambast** in the dark for a specific period. Include a control sample without the herbicide.
- Fluorescence Measurement: Use a chlorophyll fluorometer to measure the fluorescence induction kinetics (e.g., the Kautsky curve) of the samples upon exposure to a saturating light pulse.
- Data Analysis: Analyze the fluorescence parameters, such as the maximal quantum yield of PSII (F_v/F_m), to determine the extent of photosystem II inhibition. A decrease in F_v/F_m indicates inhibition of PSII.
- IC₅₀ Determination: Plot the inhibition of F_v/F_m against the **Lambast** concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Logical Workflow for Herbicide Evaluation

The following diagram outlines a logical workflow for the evaluation of a new herbicidal compound like **Lambast**.



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Caption: Herbicide Evaluation Workflow.

Conclusion

Lambast (MPMT) is an s-triazine herbicide that acts by inhibiting photosynthesis. While its basic chemical identity and general mechanism of action are known, a comprehensive public dataset of its physicochemical properties and detailed experimental studies is lacking. The standardized protocols provided in this guide can be employed to generate the necessary data for a thorough evaluation of its herbicidal properties and potential environmental impact. Further research is warranted to fully characterize this compound for its effective and safe use in weed management.

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References

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